

# N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine mechanism of action in organic reactions

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## Compound of Interest

Compound Name: *N-Boc-4-(4-Toluenesulfonyloxymethyl)piperidine*

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An In-depth Technical Guide to **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** in Organic Synthesis

## Abstract

**N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** is a bifunctional synthetic intermediate of significant importance in pharmaceutical and medicinal chemistry.[1][2][3] Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a tosyloxymethyl group at the C4 position. This unique arrangement provides both stability and defined reactivity, making it a valuable building block for introducing the piperidylmethyl moiety into complex molecules.[4] This guide details its core mechanism of action in organic reactions, synthesis protocols, and applications, providing a technical resource for researchers and drug development professionals.

## Physicochemical and Spectroscopic Data

**N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** is typically a white to pale yellow crystalline powder soluble in solvents like methanol and dichloromethane.[5] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	166815-96-9	[1][2][6]
Molecular Formula	C <sub>18</sub> H <sub>27</sub> NO <sub>5</sub> S	[1][6]
Molecular Weight	369.48 g/mol	[1][6]
Melting Point	74-76 °C	[2][7]
Boiling Point	487.8 °C at 760 mmHg (Predicted)	[1][7]
Density	1.175 g/cm <sup>3</sup> (Predicted)	[1][7]
Appearance	White to pale yellow crystalline powder	[5]

| Solubility | Soluble in Methanol, Dichloromethane [5][7] |

Table 2: Spectroscopic Data

Technique	Data	Reference
LCMS (ESI)	m/z: 370 (M+1)	[2]
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ ~7.8 (d, 2H), ~7.3 (d, 2H), ~4.0 (d, 2H), ~3.8 (d, 2H), ~2.7 (t, 2H), ~2.4 (s, 3H), ~1.6 (m, 3H), ~1.4 (s, 9H), ~1.2 (m, 2H)	Inferred from precursor spectra and general chemical shifts.

| <sup>13</sup>C NMR (CDCl<sub>3</sub>) | δ ~154.7, ~144.8, ~132.9, ~129.8, ~127.9, ~80.0, ~79.5, ~43.5, ~35.5, ~29.0, ~28.4, ~21.6 | Inferred from related structures.[8] |

## Core Mechanism of Action in Organic Synthesis

The utility of **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** stems from the distinct roles of its two key functional groups: the N-Boc group and the tosyloxymethyl group.

- **N-Boc Group (Protecting Group):** The tert-butoxycarbonyl (Boc) group protects the piperidine nitrogen. This prevents the nitrogen from acting as a nucleophile or base in subsequent reaction steps, thus avoiding undesired side reactions like self-alkylation or interference with base-sensitive reagents.<sup>[1]</sup> The Boc group is stable under a wide range of conditions but can be easily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the free secondary amine for further functionalization.<sup>[1]</sup>
- **Tosyloxymethyl Group (Leaving Group):** The p-toluenesulfonate (tosylate, OTs) is an excellent leaving group because its negative charge is well-stabilized by resonance across the sulfonate group. This makes the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.<sup>[4]</sup>

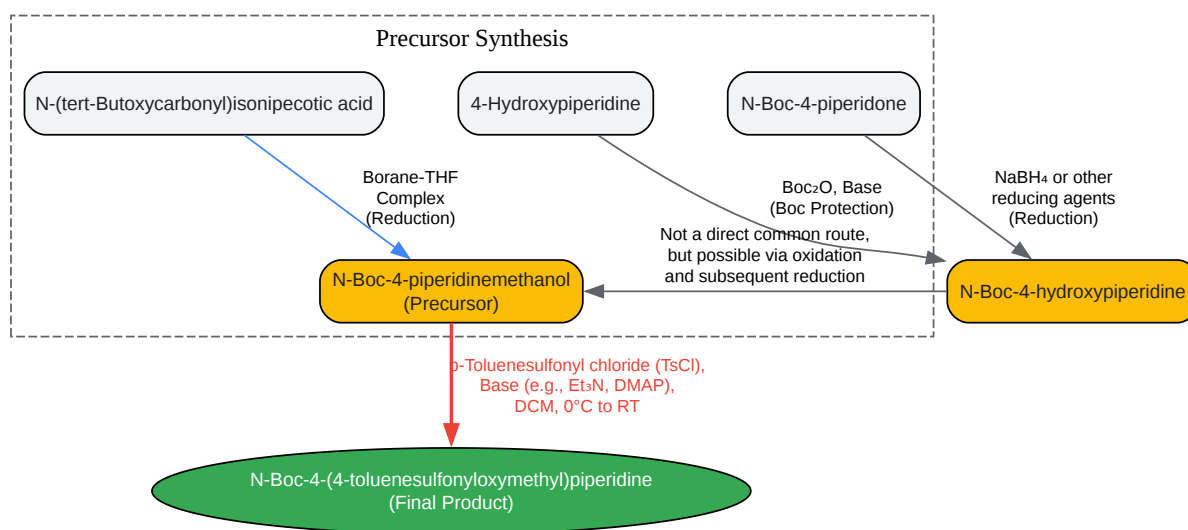
The primary mechanism of action is a bimolecular nucleophilic substitution ( $S_N2$ ) reaction. A nucleophile ( $Nu^-$ ) attacks the electrophilic methylene carbon, displacing the tosylate leaving group and forming a new carbon-nucleophile bond.

Figure 1: General  $S_N2$  mechanism for **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine**.

This dual functionality allows for the precise and controlled introduction of the N-Boc-4-methylpiperidine scaffold into target molecules, a common structural motif in pharmacologically active compounds.

## Synthesis and Experimental Protocols

The most common and efficient synthesis of **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** involves the tosylation of its alcohol precursor, N-Boc-4-piperidinemethanol. This precursor is typically synthesized from commercially available starting materials like 4-hydroxypiperidine or N-Boc-4-piperidone.



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Figure 2: Common synthetic workflows for the target compound.

## Detailed Experimental Protocol: Synthesis of N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine

This protocol details the tosylation of N-Boc-4-piperidinemethanol, a high-yielding and common procedure.<sup>[2][7]</sup>

Materials:

- N-Boc-4-piperidinemethanol (1.0 eq, e.g., 10 g, 46.5 mmol)
- p-Toluenesulfonyl chloride (TsCl) (1.1 eq, e.g., 9.73 g, 51.2 mmol)
- Triethylamine (Et<sub>3</sub>N) (1.2 eq, e.g., 5.64 g, 55.8 mmol)

- 4-Dimethylaminopyridine (DMAP) (catalytic, 0.2 eq, e.g., 1.13 g, 9.3 mmol)
- Dichloromethane (DCM), anhydrous (10 mL per g of starting material)
- Water (for quenching and washing)
- Anhydrous sodium sulfate or magnesium sulfate (for drying)
- Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Procedure:

- Under a nitrogen atmosphere, dissolve N-Boc-4-piperidinemethanol and triethylamine in anhydrous dichloromethane in a round-bottom flask.
- Cool the resulting solution to 0 °C using an ice bath.
- Slowly add p-toluenesulfonyl chloride and 4-dimethylaminopyridine to the stirred solution. Ensure the temperature remains low during addition.
- Allow the reaction mixture to warm to room temperature (or ~17 °C) and stir for 2-12 hours. [\[1\]](#)[\[2\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water (e.g., 100 mL).
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final product as a white solid. Yields are typically very high, often around 99%.[\[2\]](#)

## Detailed Experimental Protocol: Nucleophilic Substitution

This protocol outlines a general procedure for using the title compound as an alkylating agent with a generic amine nucleophile.

Materials:

- **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** (1.0 eq)
- Amine nucleophile (e.g., R-NH<sub>2</sub>) (1.0-1.2 eq)
- A non-nucleophilic base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or DIPEA) (1.5-2.0 eq)
- A polar aprotic solvent (e.g., DMF, Acetonitrile)
- Reaction vessel, magnetic stirrer, heating mantle, nitrogen atmosphere setup

Procedure:

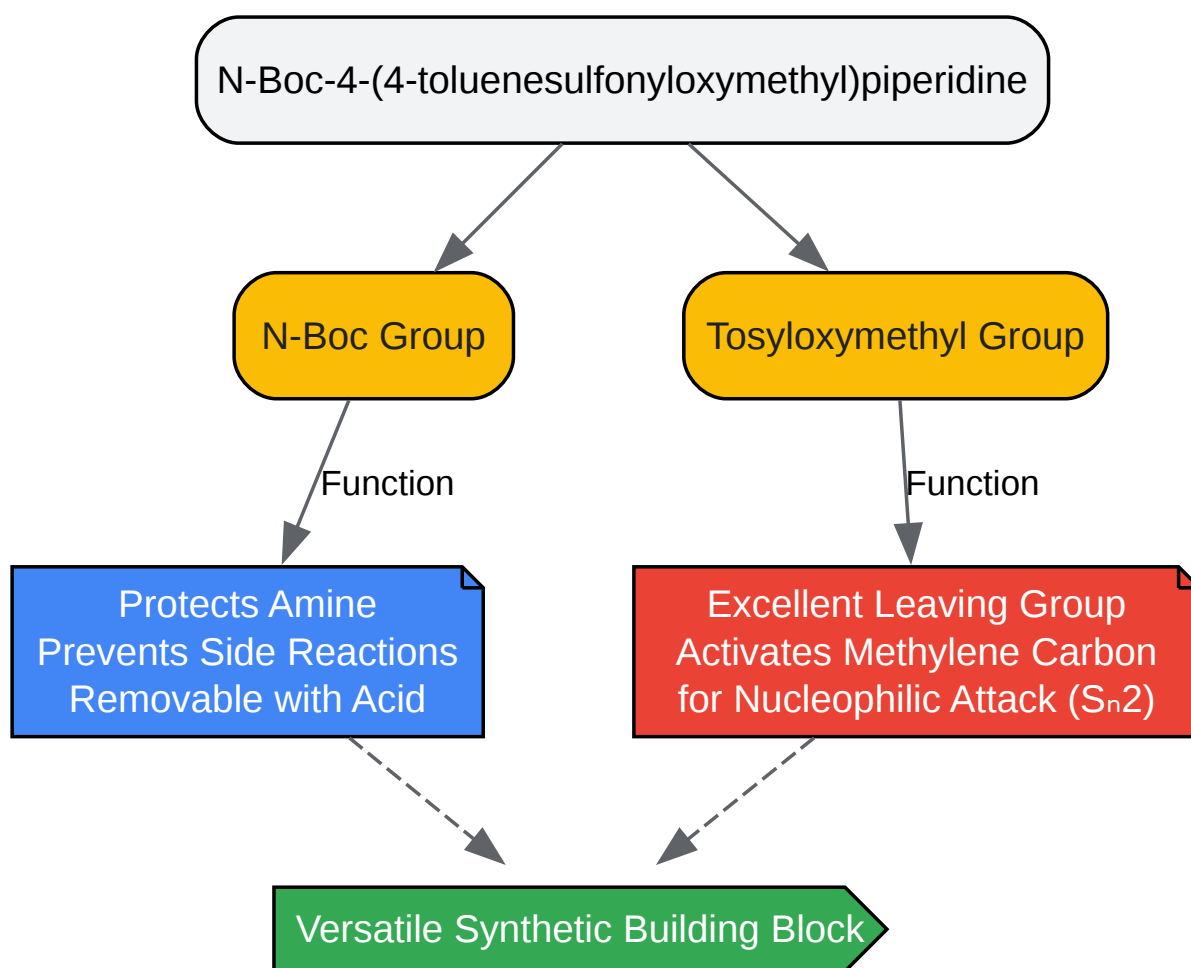
- To a reaction vessel under a nitrogen atmosphere, add the amine nucleophile, the base, and the solvent.
- Stir the mixture for 10-15 minutes at room temperature.
- Add **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** to the mixture.
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
- After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.

- Purify the crude product via flash column chromatography to obtain the desired N-alkylated product.

## Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous CNS agents, anticancer drugs, and other therapeutics.<sup>[1]</sup> **N-Boc-4-(4-toluenesulfonyloxymethyl)piperidine** serves as a key intermediate for incorporating this scaffold.

- **Vandetanib Synthesis:** The compound is a documented intermediate in the synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy.<sup>[1][4]</sup>
- **CNS Agents:** The lipophilicity of the piperidine ring can aid in crossing the blood-brain barrier, making it a valuable component in drugs targeting the central nervous system.
- **General Synthesis:** It is widely used to synthesize complex piperidine derivatives for screening in drug discovery programs, allowing for the creation of diverse chemical libraries.<sup>[3][9]</sup>



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